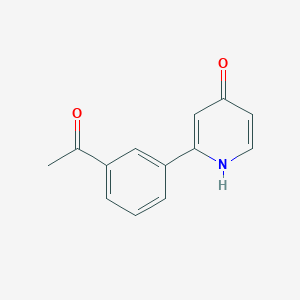
2-(4-Acetylphenyl)-4-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetylphenyl)-4-hydroxypyridine (2-AP4H) is a synthetic compound with a wide range of potential applications in the scientific and medical fields. It is a stable, colorless, and water-soluble compound that can be synthesized with a high purity of 95%. This compound has a variety of biochemical and physiological effects that have been studied in multiple scientific research applications. In
科学研究应用
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has been studied in a variety of scientific research applications, including its effects on the production of nitric oxide, its antioxidant properties, and its potential to inhibit the growth of certain cancer cells. It has also been studied for its potential to inhibit the production of tumor necrosis factor-alpha and its ability to reduce inflammation.
作用机制
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has been shown to interact with various proteins and enzymes in the body, including nitric oxide synthase and cyclooxygenase-2. It has also been shown to interact with the transcription factor nuclear factor-kappa B, which is involved in the regulation of inflammation and the production of inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its ability to inhibit the production of nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.
实验室实验的优点和局限性
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be synthesized with a high purity of 95%. It also has a variety of biochemical and physiological effects that can be studied in multiple scientific research applications. However, there are some limitations to using 2-(4-Acetylphenyl)-4-hydroxypyridine, 95% in lab experiments. For example, it is not a naturally occurring compound, so it is not available in large quantities, and it is not easily accessible.
未来方向
The potential of 2-(4-Acetylphenyl)-4-hydroxypyridine, 95% as a therapeutic agent is still being studied. Some potential future directions include:
1. Investigating its anti-inflammatory and anti-oxidant effects in more detail.
2. Studying its potential to inhibit the growth of cancer cells.
3. Examining its ability to regulate the production of nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.
4. Exploring its potential to be used in the treatment of various diseases, such as diabetes and cardiovascular disease.
5. Investigating its potential to be used in the development of new drugs and treatments.
6. Examining its ability to interact with other proteins and enzymes in the body.
7. Evaluating its potential to be used in the diagnosis and treatment of neurological disorders.
8. Exploring its potential to be used as a diagnostic tool.
9. Investigating its potential to be used in the development of new medical technologies.
10. Examining its potential to be used in the development of new materials.
合成方法
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% can be synthesized through a simple, two-step method. The first step involves the reaction of 4-acetylphenol and pyridine-2-carbaldehyde in the presence of a base, such as pyridine or sodium hydroxide, to form 2-(4-acetylphenyl)-4-hydroxypyridine. The second step involves the reaction of the intermediate product with a strong acid, such as hydrochloric acid, to form 2-(4-Acetylphenyl)-4-hydroxypyridine, 95% with a purity of 95%.
属性
IUPAC Name |
2-(4-acetylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)13-8-12(16)6-7-14-13/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEZRRVCUMLCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692529 |
Source


|
| Record name | 2-(4-Acetylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylphenyl)pyridin-4(1H)-one | |
CAS RN |
1261991-44-9 |
Source


|
| Record name | 2-(4-Acetylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














